(R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Overview
Description
®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a pyrrolidine ring fused to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a green and efficient reaction route for the synthesis of pyrrolidin-2-ones involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .
Industrial Production Methods
Industrial production methods for ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine or triazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-one derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry
In chemistry, ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development.
Medicine
In medicine, ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is explored for its potential therapeutic applications. It is being investigated for its role in targeting specific enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science, where it can be incorporated into materials to enhance their performance and durability.
Mechanism of Action
The mechanism of action of ®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally related compound that shares the pyrrolidine ring but lacks the triazole moiety.
1,2,4-Triazole: A simpler triazole compound without the pyrrolidine ring.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
®-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to the combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-5(7-3-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGHNUZUCVZTLK-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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